molecular formula C18H20N2O4 B6412438 3-Amino-5-(3-boc-aminophenyl)benzoic acid CAS No. 1261903-60-9

3-Amino-5-(3-boc-aminophenyl)benzoic acid

Cat. No.: B6412438
CAS No.: 1261903-60-9
M. Wt: 328.4 g/mol
InChI Key: VCKBAPDKAPMIMX-UHFFFAOYSA-N
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Description

3-Amino-5-(3-boc-aminophenyl)benzoic acid is an organic compound that features both amino and carboxylic acid functional groups. The presence of the tert-butoxycarbonyl (boc) protecting group on the amino moiety makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-boc-aminophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the protection of the amino group on 3-aminobenzoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This is followed by a coupling reaction with 3-aminophenylboronic acid under Suzuki-Miyaura cross-coupling conditions, which involves a palladium catalyst and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-boc-aminophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-5-(3-boc-aminophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-boc-aminophenyl)benzoic acid largely depends on its role as an intermediate in various chemical reactions. The boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses, allowing for the precise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-boc-aminophenyl)benzoic acid is unique due to the presence of both the boc-protected amino group and the amino group on the phenyl ring. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,19H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKBAPDKAPMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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